molecular formula C9H15NO2 B1380403 octahydro-1H-indole-6-carboxylic acid CAS No. 1544049-39-9

octahydro-1H-indole-6-carboxylic acid

Cat. No. B1380403
M. Wt: 169.22 g/mol
InChI Key: SAMCFWIKVXNHLF-UHFFFAOYSA-N
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Description

Octahydro-1H-indole-6-carboxylic acid is a compound with the CAS Number: 1544049-39-9 . It is a powder form substance with a molecular weight of 169.22 .


Molecular Structure Analysis

The InChI code for octahydro-1H-indole-6-carboxylic acid is 1S/C9H15NO2/c11-9(12)7-2-1-6-3-4-10-8(6)5-7/h6-8,10H,1-5H2,(H,11,12) . This indicates the presence of 9 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms in the molecule .


Physical And Chemical Properties Analysis

Octahydro-1H-indole-6-carboxylic acid is a powder form substance . It has a molecular weight of 169.22 .

Scientific Research Applications

Synthesis and Quantification

  • Separation and Quantification for Pharmaceutical Use : Octahydro-1H-indole-2-carboxylic acid, a closely related compound to octahydro-1H-indole-6-carboxylic acid, is a key material in synthesizing Perindopril and Trandolapril. A novel HPLC method has been developed for its quantification and the determination of its isomers, which are significant in pharmaceutical manufacturing (Vali et al., 2012).

Synthesis for Peptide Research

  • Creating Tryptophan Derivatives : Methyl 1,3,4,5-tetrahydro-4-[[(phenylmethoxy)carbonyl]amino]-1H-cyclo-oct[cd]indole-4-carboxylate, a derivative of octahydro-1H-indole, is synthesized for peptide and peptoid conformation studies. These derivatives help in understanding the structure and behavior of peptides (Horwell et al., 1994; 1995).

Pharmaceutical Intermediate Synthesis

  • Key Intermediate for Trandolapril : Benzyl trans-octahydro-1H-indole-2-carboxylate hydrochloride, closely related to octahydro-1H-indole-6-carboxylic acid, is synthesized as a crucial intermediate for Trandolapril, a medication used to treat high blood pressure (Wang Junfang, 2012).

Indole Derivative Synthesis for Biological Activity

  • Antibacterial and Antifungal Activities : Research on indole-2-carboxylic acid derivatives, which are structurally similar to octahydro-1H-indole-6-carboxylic acid, shows significant antibacterial and moderate antifungal activities. These compounds can be potential leads for developing new therapeutic drugs (Raju et al., 2015).

NMR Spectroscopy in Characterization

  • Characterizing Indole Derivatives : The use of NMR spectroscopy in characterizing indole derivatives, such as indole-5-carboxylic acid trimers, provides insights into the structure and properties of these compounds. This method is essential for understanding the chemical behavior of related compounds like octahydro-1H-indole-6-carboxylic acid (Mackintosh et al., 1994).

Safety And Hazards

The compound has been classified with Hazard Statements H315, H319, and H335 . These statements indicate that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) .

properties

IUPAC Name

2,3,3a,4,5,6,7,7a-octahydro-1H-indole-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c11-9(12)7-2-1-6-3-4-10-8(6)5-7/h6-8,10H,1-5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAMCFWIKVXNHLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC2C1CCN2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

octahydro-1H-indole-6-carboxylic acid

CAS RN

1544049-39-9
Record name octahydro-1H-indole-6-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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